
1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate) is a chemical compound with the molecular formula C12H18Cl6O4 This compound is a derivative of 1,3-cyclobutanediol, which is known for its unique structural properties due to the presence of a cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate) typically involves the esterification of 1,3-cyclobutanediol, 2,2,4,4-tetramethyl- with trichloroacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trichloroacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of high-performance polymers and materials
Mecanismo De Acción
The mechanism of action of 1,3-cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate) involves its interaction with various molecular targets. The trichloroacetate groups can undergo hydrolysis, releasing trichloroacetic acid, which can then interact with cellular components. The cyclobutane ring provides rigidity to the molecule, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A similar compound with hydroxyl groups instead of trichloroacetate groups.
1,1,3,3-Tetramethylcyclobutanediol: Another derivative with different substitution patterns
Uniqueness
The rigidity of the cyclobutane ring also contributes to its distinct chemical and physical properties .
Propiedades
Número CAS |
73806-29-8 |
|---|---|
Fórmula molecular |
C12H14Cl6O4 |
Peso molecular |
434.9 g/mol |
Nombre IUPAC |
[2,2,4,4-tetramethyl-3-(2,2,2-trichloroacetyl)oxycyclobutyl] 2,2,2-trichloroacetate |
InChI |
InChI=1S/C12H14Cl6O4/c1-9(2)5(21-7(19)11(13,14)15)10(3,4)6(9)22-8(20)12(16,17)18/h5-6H,1-4H3 |
Clave InChI |
NZRLFFTYTLCMNM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(C1OC(=O)C(Cl)(Cl)Cl)(C)C)OC(=O)C(Cl)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




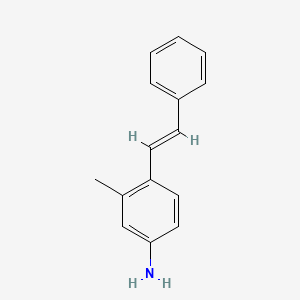
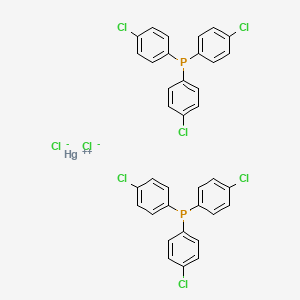


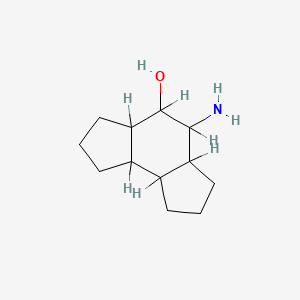
![{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury](/img/structure/B14443564.png)

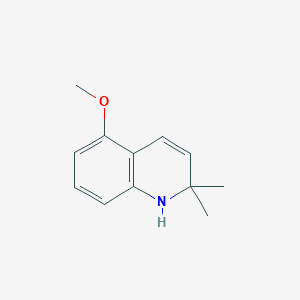
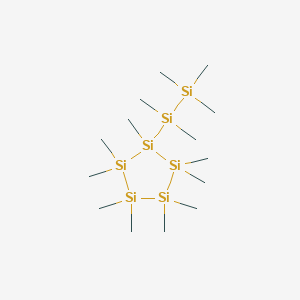
![(5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14443594.png)
![Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14443600.png)

